molecular formula C12H11BrF6O B8348785 2-(4-Bromo-3-propylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Bromo-3-propylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B8348785
M. Wt: 365.11 g/mol
InChI Key: VEORHLULLNOZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-propylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a useful research compound. Its molecular formula is C12H11BrF6O and its molecular weight is 365.11 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H11BrF6O

Molecular Weight

365.11 g/mol

IUPAC Name

2-(4-bromo-3-propylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C12H11BrF6O/c1-2-3-7-6-8(4-5-9(7)13)10(20,11(14,15)16)12(17,18)19/h4-6,20H,2-3H2,1H3

InChI Key

VEORHLULLNOZGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Amino-3-propylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (33.2 mmol, 10 g) was dissolved in dioxane (15 mL) and water (30 mL) was added. The suspension was heated to reflux then hydrobromic acid (48% weight in water, 149 mmol, 17 mL) was added drop wise via an addition funnel over a 20 minute period. The mixture was heated for a further 20 minutes before cooling to 0° C. A solution of sodium nitrite (33.2 mmol, 2.290 g) in water (30 mL) was added to the mixture over a 30 minute period and the mixture stirred at 0° C. for 30 minutes. A solution of copper (I) bromide (38.2 mmol, 5.48 g) in water (30 mL) and hydrobromic acid (48% weight in water, 149 mmol, 17 mL) was added drop wise to the mixture over a 20 minute period at 0° C. and the mixture was allowed to stir at 0° C. for 20 minutes. The mixture was warmed to 60° C. for 20 minutes then allowed to stir at room temperature overnight. The reaction mixture was extracted with diethyl ether (3×100 mL), the organic phase was dried over magnesium sulfate, filtered and the filtrate was concentrated under vacuum. The resulting residue was purified by silica gel column chromatography (eluting with 10% ethyl acetate/90% heptane) to afford the title compound (6.1 g). MS (ESI) m/z 365.5 [M−H]
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
2.29 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
5.48 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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